molecular formula C21H21NO5 B1425788 2-(4-N-Fmoc-morpholin-2-YL)acetic acid CAS No. 885273-97-2

2-(4-N-Fmoc-morpholin-2-YL)acetic acid

Cat. No. B1425788
M. Wt: 367.4 g/mol
InChI Key: MWVJXGOSMIXASR-UHFFFAOYSA-N
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Description

2-(4-N-Fmoc-morpholin-2-YL)acetic acid is a biochemical used for proteomics research . It has a molecular formula of C21H21NO5 and a molecular weight of 367.4 .


Molecular Structure Analysis

The molecular structure of 2-(4-N-Fmoc-morpholin-2-YL)acetic acid is represented by the molecular formula C21H21NO5 . This indicates that it contains 21 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-N-Fmoc-morpholin-2-YL)acetic acid are not fully detailed in the search results. We know that it has a molecular weight of 367.4 , but additional properties like melting point, boiling point, density, and solubility would require more specific information.

Scientific Research Applications

  • Synthesis of Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid : This compound was synthesized from dimethoxyacetaldehyde and serine methyl ester through a short and practical synthetic route, demonstrating its compatibility with solid-phase peptide synthesis and potential application in peptidomimetic chemistry on the solid phase (Sladojevich, Trabocchi, & Guarna, 2007).

  • Chiral Synthesis for Potential Norepinephrine Reuptake Inhibitors : The synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, which is under clinical evaluation as a norepinephrine reuptake inhibitor, utilized a process involving the Fmoc derivative (Prabhakaran, Majo, Mann, & Kumar, 2004).

  • Force Degradation Study of Morpholinium Compounds : This research focused on the stability and degradation of morpholinium compounds, contributing to the understanding of their chemical properties and potential applications (Varynskyi & Kaplaushenko, 2019).

  • Stereoselective Polymer-Supported Synthesis : This study involved the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives using immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH, indicating their potential in the development of morpholine-based compounds (Králová et al., 2017).

  • Development of Amperometric Biosensors : Research on the development of an amperometric biosensor for the detection of anti-dementia drugs, utilized a copolymer containing Fmoc, demonstrating its application in biosensor technology (Turan et al., 2014).

  • Solid-Phase Synthesis of Oligoribonucleotides : This study described the efficient solid-phase synthesis of oligoribonucleotides using Fmoc for 5'-hydroxyl protection, highlighting its utility in nucleotide synthesis (Lehmann et al., 1989).

Future Directions

The future directions of research involving 2-(4-N-Fmoc-morpholin-2-YL)acetic acid are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

Relevant Papers While specific papers on 2-(4-N-Fmoc-morpholin-2-YL)acetic acid were not identified in the search results, it is mentioned in the context of proteomics research . For a more comprehensive analysis, a more targeted literature search in scientific databases could be performed.

properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)11-14-12-22(9-10-26-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVJXGOSMIXASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183485
Record name 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-N-Fmoc-morpholin-2-YL)acetic acid

CAS RN

885273-97-2
Record name 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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